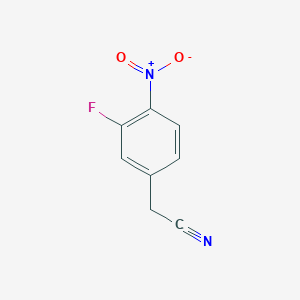

3-Fluoro-4-nitrophenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . It is characterized by the presence of a fluoro group at the third position and a nitro group at the fourth position on a phenyl ring, with an acetonitrile group attached to the phenyl ring. This compound is used primarily in research and development settings .

Métodos De Preparación

The synthesis of 3-Fluoro-4-nitrophenylacetonitrile typically involves the reaction of a nitrochlorobenzene compound with ferrous iron cyanide salt in the presence of cuprous chloride and/or cuprous bromide as a catalyst under heating conditions . This method is advantageous as it reduces the toxicity and cost associated with cyanidation reactions and facilitates industrial mass production .

Análisis De Reacciones Químicas

3-Fluoro-4-nitrophenylacetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

3-Fluoro-4-nitrophenylacetonitrile is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and molecular interactions.

Medicine: The compound is investigated for its potential pharmacological properties.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-nitrophenylacetonitrile involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring influence its reactivity and interactions with other molecules. The acetonitrile group can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

3-Fluoro-4-nitrophenylacetonitrile can be compared with similar compounds such as 4-Fluoro-3-nitrophenylacetonitrile and other nitrophenylacetonitrile derivatives. These compounds share similar structural features but differ in the position of substituents on the phenyl ring, which can affect their chemical properties and reactivity . The unique combination of fluoro and nitro groups in this compound makes it distinct and valuable for specific research applications .

Actividad Biológica

3-Fluoro-4-nitrophenylacetonitrile (CAS Number: 503315-75-1) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the nitration of phenylacetonitrile followed by fluorination. The compound can be synthesized via the following general reaction scheme:

- Nitration : Phenylacetonitrile is treated with a mixture of nitric and sulfuric acids to introduce the nitro group.

- Fluorination : The introduction of the fluoro group can be achieved through electrophilic aromatic substitution or by using fluorinating agents under controlled conditions.

Biological Evaluation

Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and antitubercular applications.

Antitubercular Activity

A study evaluated several derivatives of this compound for their antitubercular properties against Mycobacterium tuberculosis. The most potent derivative, identified as 3m , demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both sensitive and rifampicin-resistant strains of M. tuberculosis . The results are summarized in Table 1 below.

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | H37Rv, Rifampicin-resistant |

| 3e | 64 | H37Rv |

| 3p | 64 | H37Rv |

The study highlighted that structural modifications could enhance the efficacy of these compounds, suggesting that the 2-phenoxy-N-phenylacetamide scaffold is promising for developing novel antitubercular agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of both fluoro and nitro groups on the phenyl ring enhances its reactivity, potentially allowing it to interfere with bacterial cell processes or act as a prodrug .

Structure-Activity Relationships (SAR)

The SAR studies have shown that variations in substituents on the phenyl ring significantly influence the biological activity of compounds derived from this compound. For instance:

- Compounds with electron-withdrawing groups at specific positions exhibited increased activity against M. tuberculosis.

- The introduction of halogens or additional nitro groups can modulate lipophilicity and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have explored the pharmacological profiles of compounds related to this compound:

- Antimicrobial Activity : A series of derivatives were tested for their antimicrobial properties against various bacterial strains, demonstrating significant activity against Gram-positive bacteria, with MIC values ranging from 8 to 32 μg/mL .

- Antiplasmodial Activity : Compounds similar to this compound were evaluated for their ability to inhibit Plasmodium falciparum, showing promising selectivity indices and low cytotoxicity .

Propiedades

IUPAC Name |

2-(3-fluoro-4-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYMXAMNWIADMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379164 |

Source

|

| Record name | 3-Fluoro-4-nitrophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503315-75-1 |

Source

|

| Record name | 3-Fluoro-4-nitrophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.